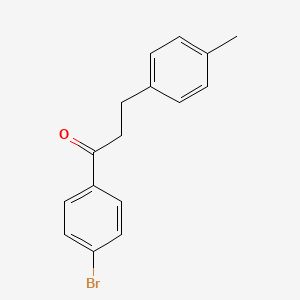

4'-溴-3-(4-甲基苯基)丙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

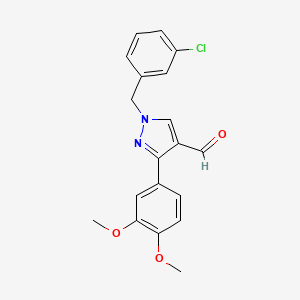

4'-Bromo-3-(4-methylphenyl)propiophenone is a chemical compound that is part of the bromophenol family, a group of brominated organic compounds that often exhibit various biological activities. While the specific compound is not directly mentioned in the provided papers, related bromophenol derivatives and their synthesis, molecular structure, and chemical properties are extensively discussed.

Synthesis Analysis

The synthesis of bromophenol derivatives is a topic of interest due to their potential applications. For instance, the synthesis of various bromophenol derivatives has been achieved through palladium-catalyzed reactions, which involve multiple arylation steps via C-C and C-H bond cleavages . Another approach to synthesizing bromophenol derivatives involves the reaction of different aldehydes with amines, as seen in the synthesis of Schiff base compounds . Additionally, natural bromophenols have been isolated from marine red algae, indicating that biosynthesis is another viable route for obtaining these compounds .

Molecular Structure Analysis

The molecular structure of bromophenol derivatives is often elucidated using spectroscopic methods and X-ray crystallography. For example, the Schiff base compound 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol was characterized by X-ray single-crystal diffraction, which revealed its crystallization in the monoclinic system . Similarly, the molecular geometry of other bromophenol derivatives has been determined using density functional theory (DFT) calculations, which have been shown to reproduce the structure of these compounds well .

Chemical Reactions Analysis

Bromophenol derivatives can participate in various chemical reactions. The palladium-catalyzed reaction mentioned earlier results in the formation of tetraarylethanes and diaryl isochromanones . Additionally, the reactivity of bromophenol derivatives with metal ions has been explored, leading to the formation of metal complexes with copper(II) and oxido-vanadium(IV), which exhibit distinct geometries .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenol derivatives are diverse and depend on their specific molecular structures. For instance, the vibrational spectra and thermal properties of these compounds have been studied using spectroscopic techniques and thermal analysis . The DFT simulations provide insights into the electronic properties, such as the HOMO-LUMO gap, which is related to the chemical reactivity and stability of the compounds . Additionally, some bromophenol derivatives have been found to possess significant DPPH radical-scavenging activity, indicating their potential as antioxidants .

科学研究应用

有机化合物的合成

4'-溴-3-(4-甲基苯基)丙酮酮在复杂分子的合成中起着关键中间体的作用。例如,研究已经探讨了它在合成新型溴酚衍生物中的作用,突显了它在创造具有潜在药理活性的化合物中的实用性。这些合成方法对于开发具有增强性能的新药物和材料至关重要(Yadav & Sowbna, 2012)。

抗氧化和抗癌活性

研究还关注了溴酚衍生物的衍生物,包括与4'-溴-3-(4-甲基苯基)丙酮酮相关的衍生物,因其抗氧化和抗癌活性。例如,天然溴酚的甲基化和乙酰化衍生物已被合成,并显示出在细胞水平上具有显著的抗氧化和抗癌潜力,表明这些化合物的治疗潜力(Dong et al., 2022)。

新型溴酚衍生物作为碳酸酐酶抑制剂

进一步将其应用于药物化学中,从4'-溴-3-(4-甲基苯基)丙酮酮合成的新型溴酚衍生物已被评估为碳酸酐酶的抑制剂,这是一种参与各种生理和病理过程的酶。这些研究表明了该化合物在发现新的治疗剂方面的相关性(Akbaba et al., 2013)。

表面化学反应

该化合物的用途延伸到材料科学领域,在那里它已被用于表面化学反应,合成非交替多芳香烃。这种应用突显了它在促进新的合成途径和促进具有独特性能的新材料的发展中的多功能性(Eisenhut et al., 2017)。

安全和危害

As with any chemical compound, safety precautions are essential. Researchers working with 4’-Bromo-3-(4-methylphenyl)propiophenone should follow standard laboratory practices, including proper handling, storage, and disposal. Consult the Material Safety Data Sheet (MSDS) for detailed safety information .

未来方向

属性

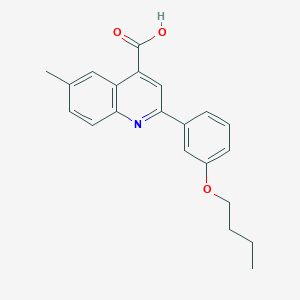

IUPAC Name |

1-(4-bromophenyl)-3-(4-methylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrO/c1-12-2-4-13(5-3-12)6-11-16(18)14-7-9-15(17)10-8-14/h2-5,7-10H,6,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FROZCLXBNZDLBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60644121 |

Source

|

| Record name | 1-(4-Bromophenyl)-3-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Bromo-3-(4-methylphenyl)propiophenone | |

CAS RN |

898768-71-3 |

Source

|

| Record name | 1-(4-Bromophenyl)-3-(4-methylphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898768-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromophenyl)-3-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B1292874.png)

![tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1292875.png)

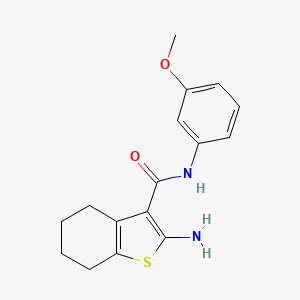

![2-Amino-N-(3-methoxyphenyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1292893.png)